3-Isopropyl-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

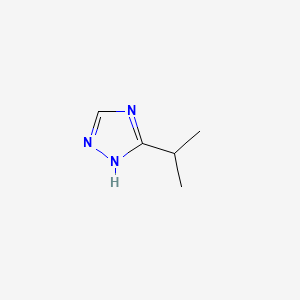

3-Isopropyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound . It has a molecular weight of 111.145 and a linear formula of C5H9N3 . Another variant of this compound, 3-Isopropyl-1H-1,2,4-triazole-5-thiol, has a molecular weight of 143.21 .

Synthesis Analysis

The synthesis of 1,2,4-triazole compounds has attracted much attention due to their significant heterocycles that exhibit broad biological activities . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole compounds are diverse and have been the subject of extensive research . For instance, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis .Physical And Chemical Properties Analysis

3-Isopropyl-1H-1,2,4-triazole has a molecular weight of 111.145 and a density of 1.1±0.1 g/cm3 . Its boiling point is 233.7±23.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole scaffold, including 3-Isopropyl-1H-1,2,4-triazole, has found applications in drug development. Several notable drugs incorporate this motif, such as:

Supramolecular Chemistry and Materials Science

The aromatic character and hydrogen bonding ability of 1,2,3-triazoles make them valuable in supramolecular chemistry. They contribute to the design of functional materials, such as liquid crystals and polymers .

Fluorescent Imaging

Researchers exploit the fluorescent properties of 1,2,3-triazoles for imaging biological systems. These compounds can serve as fluorescent probes, aiding in cellular visualization and diagnostics .

Industrial Applications

Beyond academia, 1,2,3-triazoles play a role in industrial processes:

Mecanismo De Acción

Target of Action

3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole are heterocyclic compounds that contain two carbon and three nitrogen atoms in their structure . These compounds are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

The action of 3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole is based on the inhibition of biosynthesis of ergosterol, the major steroid in fungal membranes . They block 14-α-demethylation, which occurs with the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Biochemical Pathways

The inhibition of ergosterol biosynthesis by 3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole affects the integrity of the fungal cell membrane . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to an accumulation of 14-α-methyl-steroids, which disrupts the close packing of acyl chains of phospholipids, leading to altered membrane fluidity and permeability .

Pharmacokinetics

Triazoles, in general, are known to have good absorption, distribution, metabolism, and excretion (adme) properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the action of 3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole is the disruption of the fungal cell membrane, leading to altered membrane fluidity and permeability . This disruption can inhibit the growth of the fungus or even lead to cell death .

Action Environment

The action of 3-Isopropyl-1H-1,2,4-triazole and 5-isopropyl-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of these compounds, which may influence their absorption and distribution within the body . Furthermore, the presence of other substances, such as food or other drugs, can also affect the pharmacokinetics of these compounds .

Direcciones Futuras

The future directions for research on 1,2,4-triazole compounds are broad and promising. Given their wide range of therapeutic applications, there is ongoing interest in developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

5-propan-2-yl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4(2)5-6-3-7-8-5/h3-4H,1-2H3,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNQPSCMOSUVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-1H-1,2,4-triazole | |

CAS RN |

23161-10-6 |

Source

|

| Record name | 3-Isopropyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B2424764.png)

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424785.png)